
(S)-(+)-1-Benzyl-2-methylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(+)-1-Benzyl-2-methylaziridine is a chiral aziridine compound characterized by a three-membered ring structure containing nitrogen Aziridines are known for their high strain energy, which makes them highly reactive and valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-1-Benzyl-2-methylaziridine typically involves the aziridination of olefins. One common method is the use of N-tosyliminophenyliodinane (PhI=NTs) as an aminating agent in the presence of a catalyst such as dirhodium (II) caprolactamate. The reaction proceeds with high stereospecificity and yields the desired aziridine compound .
Another method involves the use of N-Boc-O-tosylhydroxylamine (TsONHBoc) as an aminating agent, which generates the free aminating agent in situ. This method is advantageous due to its low cost, easy access, and stability .
Industrial Production Methods
Industrial production of this compound may involve large-scale aziridination processes using similar aminating agents and catalysts. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-1-Benzyl-2-methylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The strained three-membered ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more stable compounds.
Substitution: The aziridine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Benzylamine, methanol, thiophenol.
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include:
Aziridine Derivatives: Formed through nucleophilic ring opening and substitution reactions.
Aziridine N-Oxides: Formed through oxidation reactions.
Scientific Research Applications
(S)-(+)-1-Benzyl-2-methylaziridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-(+)-1-Benzyl-2-methylaziridine involves its high strain energy and reactivity, which allows it to interact with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in its use as a crosslinker in polymer chemistry and as a reactive intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Methylaziridine: A derivative of aziridine with a methyl group attached to the nitrogen atom.
N-Benzylaziridine: A derivative of aziridine with a benzyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its chiral nature and the presence of both benzyl and methyl groups, which confer specific reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and in applications requiring high stereospecificity .
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(2S)-1-benzyl-2-methylaziridine |
InChI |
InChI=1S/C10H13N/c1-9-7-11(9)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-,11?/m0/s1 |
InChI Key |
MVAWRWBZHDXWSL-FTNKSUMCSA-N |
Isomeric SMILES |
C[C@H]1CN1CC2=CC=CC=C2 |
Canonical SMILES |
CC1CN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


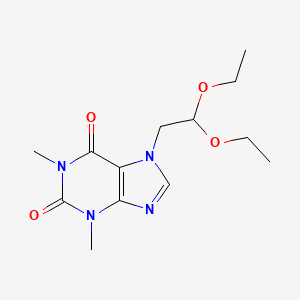

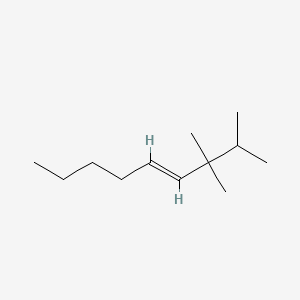
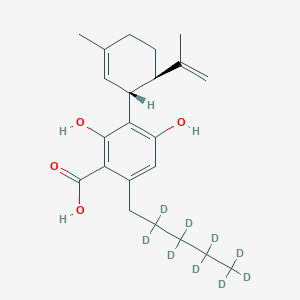
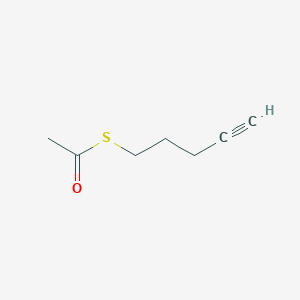

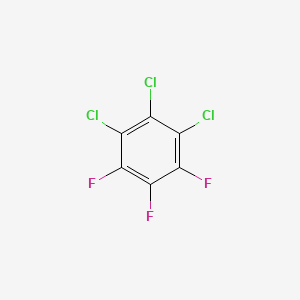


![N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13422315.png)
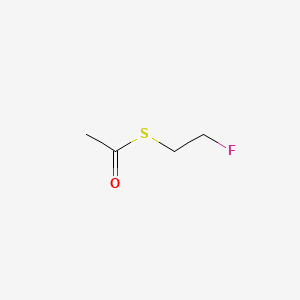
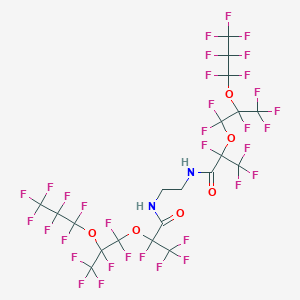
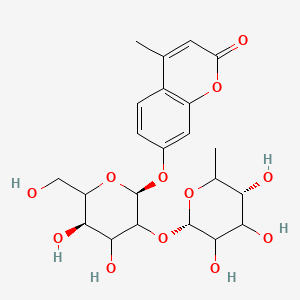
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)](/img/structure/B13422352.png)
